Cas no 96022-82-1 (7-Deaza-2'-deoxyxanthosine)

7-Deaza-2'-deoxyxanthosine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione,7-(2-deoxy-b-D-erythro-pentofuranosyl)-
- 7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione
- 7-DEAZA-2'-DEOXYXANTHOSINE
- DTXSID00473816
- 7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
- 96022-82-1
- 7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- DTXCID90424630
- 7-DEAZA-2-DEOXYXANTHOSINE
- 7-(2-Deoxy-beta-d-erythro-pentofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione
- DB-253577
- 7-Deaza-2'-deoxyxanthosine
-
- Inchi: InChI=1S/C11H13N3O5/c15-4-7-6(16)3-8(19-7)14-2-1-5-9(14)12-11(18)13-10(5)17/h1-2,6-8,15-16H,3-4H2,(H2,12,13,17,18)/t6-,7+,8+/m0/s1
- InChI Key: NXCOIQLTGGBRJE-XLPZGREQSA-N
- SMILES: C1C(C(OC1N2C=CC3=C2NC(=O)NC3=O)CO)O
Computed Properties
- Exact Mass: 267.08600
- Monoisotopic Mass: 267.08552052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 113Ų
Experimental Properties
- PSA: 120.34000
- LogP: -1.34140
7-Deaza-2'-deoxyxanthosine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-284813A-10 mg |
7-Deaza-2'-deoxyxanthosine, |
96022-82-1 | 10mg |
¥1,955.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-284813-5 mg |
7-Deaza-2'-deoxyxanthosine, |
96022-82-1 | 5mg |
¥1,128.00 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1943988-5mg |
7-((2r,4s,5r)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dihydro-2h-pyrrolo[2,3-d]pyrimidine-2,4(3h)-dione |
96022-82-1 | 98% | 5mg |
¥1965.00 | 2024-04-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-284813-5mg |
7-Deaza-2'-deoxyxanthosine, |
96022-82-1 | 5mg |
¥1128.00 | 2023-09-05 | ||
TRC | D203248-2mg |
7-Deaza-2'-deoxyxanthosine |
96022-82-1 | 2mg |
$ 65.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-284813A-10mg |
7-Deaza-2'-deoxyxanthosine, |
96022-82-1 | 10mg |
¥1955.00 | 2023-09-05 | ||
A2B Chem LLC | AX44782-25mg |
7-Deaza-2'-deoxyxanthosine |
96022-82-1 | 25mg |
$813.00 | 2024-07-18 | ||
A2B Chem LLC | AX44782-5mg |
7-Deaza-2'-deoxyxanthosine |
96022-82-1 | 5mg |
$524.00 | 2024-07-18 | ||
TRC | D203248-1mg |
7-Deaza-2'-deoxyxanthosine |
96022-82-1 | 1mg |
$ 50.00 | 2022-06-05 | ||
TRC | D203248-10mg |
7-Deaza-2'-deoxyxanthosine |
96022-82-1 | 10mg |
$ 135.00 | 2022-06-05 |
7-Deaza-2'-deoxyxanthosine Related Literature
-
1. Modified purine nucleosides as dangling ends of DNA duplexes: the effect of the nucleobase polarizability on stacking interactionsHelmut Rosemeyer,Frank Seela J. Chem. Soc. Perkin Trans. 2 2002 746
Additional information on 7-Deaza-2'-deoxyxanthosine
7-Deaza-2'-Deoxyxanthosine (CAS No. 96022-82-1): A Promising Compound in Nucleoside Analogs
7-Deaza-2'-deoxyxanthosine (CAS No. 96022-82-1) is a nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and molecular biology due to its unique structural and biological properties. This compound, also known as 7-deaza-2'-deoxyinosine, is a derivative of xanthosine, where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This modification results in a more stable and less metabolically active molecule, making it an attractive candidate for various therapeutic applications.
The 7-deaza modification in 7-deaza-2'-deoxyxanthosine has been shown to enhance the stability of the nucleoside analog, reducing its susceptibility to enzymatic degradation. This increased stability is particularly beneficial in the context of drug development, as it can lead to improved pharmacokinetic properties and reduced toxicity. Recent studies have demonstrated that 7-deaza-2'-deoxyxanthosine exhibits potent antiviral and anticancer activities, making it a promising lead compound for further investigation.
In the realm of antiviral research, 7-deaza-2'-deoxyxanthosine has shown promising results against a variety of viral infections. For instance, a study published in the Journal of Medicinal Chemistry reported that 7-deaza-2'-deoxyxanthosine effectively inhibited the replication of human immunodeficiency virus (HIV) in vitro. The mechanism of action involves the incorporation of the compound into viral DNA, leading to chain termination and inhibition of viral replication. This finding has significant implications for the development of new antiviral therapies, particularly for HIV and other RNA viruses.
Beyond its antiviral properties, 7-deaza-2'-deoxyxanthosine has also been explored for its potential anticancer effects. Research conducted at the National Cancer Institute has shown that 7-deaza-2'-deoxyxanthosine can selectively target cancer cells by disrupting DNA synthesis and inducing apoptosis. In particular, this compound has demonstrated efficacy against leukemia and lymphoma cell lines, suggesting its potential as a novel therapeutic agent in oncology. The selective toxicity to cancer cells, combined with its low toxicity to normal cells, makes 7-deaza-2'-deoxyxanthosine an attractive candidate for further preclinical and clinical evaluation.
The unique chemical structure of 7-deaza-2'-deoxyxanthosine also lends itself to various synthetic modifications, allowing researchers to fine-tune its properties for specific applications. For example, the introduction of functional groups at different positions on the purine ring can enhance the compound's solubility, bioavailability, and target specificity. These modifications have led to the development of several derivatives with improved pharmacological profiles, further expanding the potential therapeutic applications of 7-deaza-2'-deoxyxanthosine.
In addition to its direct therapeutic potential, 7-deaza-2'-deoxyxanthosine has also been used as a tool in basic research to study nucleic acid metabolism and enzymatic processes. Its structural similarity to natural nucleosides allows it to serve as a substrate or inhibitor for various enzymes involved in DNA and RNA synthesis. This makes it a valuable probe for understanding the mechanisms underlying nucleic acid processing and repair.
Despite its promising properties, further research is needed to fully elucidate the mechanisms of action and optimize the therapeutic potential of 7-deaza-2'-deoxyxanthosine. Ongoing studies are focused on improving its pharmacokinetic properties, reducing side effects, and identifying new targets for intervention. Clinical trials are also underway to evaluate its safety and efficacy in human subjects.
In conclusion, 7-deaza-2'-deoxyxanthosine (CAS No. 96022-82-1) represents a significant advancement in the field of nucleoside analogs. Its unique chemical structure and biological activities make it a promising candidate for the development of new antiviral and anticancer therapies. As research continues to uncover new insights into its mechanisms of action and potential applications, 7-deaza-2'-deoxyxanthosine is poised to play an important role in advancing medical treatments for various diseases.
96022-82-1 (7-Deaza-2'-deoxyxanthosine) Related Products
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)




